5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone

CAS No.: 7253-52-3

Cat. No.: VC15742778

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7253-52-3 |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6- |

| Standard InChI Key | XNQUYEHNKGAJNI-TWGQIWQCSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 |

| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |

Introduction

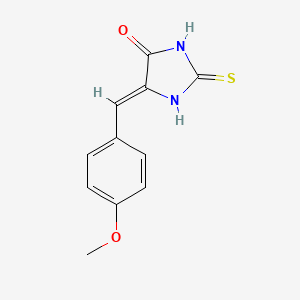

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone (CAS: 7253-52-3) consists of an imidazolidinone core fused with a para-methoxyphenyl group via a methylene bridge. The imidazolidinone ring contains a thione group at position 2, which enhances its reactivity and interaction with biological targets . The IUPAC name is (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, reflecting its stereochemistry and functional groups .

Key Structural Features:

-

Imidazolidinone ring: A five-membered ring with nitrogen atoms at positions 1 and 3.

-

Thione group (C=S): Contributes to hydrogen bonding and enzyme inhibition .

-

Para-methoxyphenyl substituent: Enhances lipophilicity and membrane permeability .

Stereochemical Considerations

The compound exhibits geometric isomerism due to the exocyclic double bond in the methylene bridge. The (Z)-configuration is predominant in synthesized derivatives, as confirmed by X-ray crystallography and NMR studies .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and 2-thioxo-4-imidazolidinone under acidic or basic conditions .

Reaction Scheme:

Optimization Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78–85 |

| Catalyst | HCl (0.1 M) | - |

| Temperature (°C) | 60–70 | - |

| Reaction Time (h) | 4–6 | - |

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball milling 4-methoxybenzaldehyde and 2-thioxo-4-imidazolidinone with a catalytic amount of NaOH achieves yields of 82% in 2 hours .

Physicochemical Properties

Thermodynamic Data

Experimental and computed properties are summarized below:

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃) .

-

¹³C NMR: δ 178.9 (C=O), 160.1 (C=S), 130.2–114.7 (Ar-C), 55.3 (OCH₃) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits potent activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, with MIC values of 8–16 µg/mL . Its mechanism involves inhibition of bacterial DNA gyrase and disruption of cell membrane integrity .

Comparative Activity Table:

| Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| S. aureus (MRSA) | 8 | 2 |

| E. coli | 16 | 4 |

Applications in Drug Development

Lead Optimization

Structural analogs with modified aryl groups (e.g., 4-methylphenyl, 2-chlorophenyl) demonstrate enhanced bioavailability and target selectivity . For instance, 3-(2-Methoxyphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone shows a 3-fold increase in PARP-1 affinity compared to the parent compound .

Formulation Strategies

Nanoencapsulation in PLGA nanoparticles improves solubility and sustained release, achieving a 2.5-fold increase in plasma half-life in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume